

Application Notes and Protocols for Metavert Treatment in In Vivo Mouse Models

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Compound of Interest

Compound Name: Metavert

Cat. No.: B10854294

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Abstract

These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of **Metavert**, a novel dual inhibitor of Glycogen Synthase Kinase 3-beta (GSK3- β) and Histone Deacetylases (HDACs), in mouse models of pancreatic cancer.

Metavert has demonstrated significant efficacy in preclinical studies, showing potential as a standalone therapy and in combination with standard chemotherapeutics. This document outlines the mechanism of action, experimental protocols, and key quantitative data from studies utilizing the KrasLSL-G12D/+; Trp53LSL-R172H/+; Pdx1-Cre (KPC) mouse model of pancreatic ductal adenocarcinoma (PDAC).

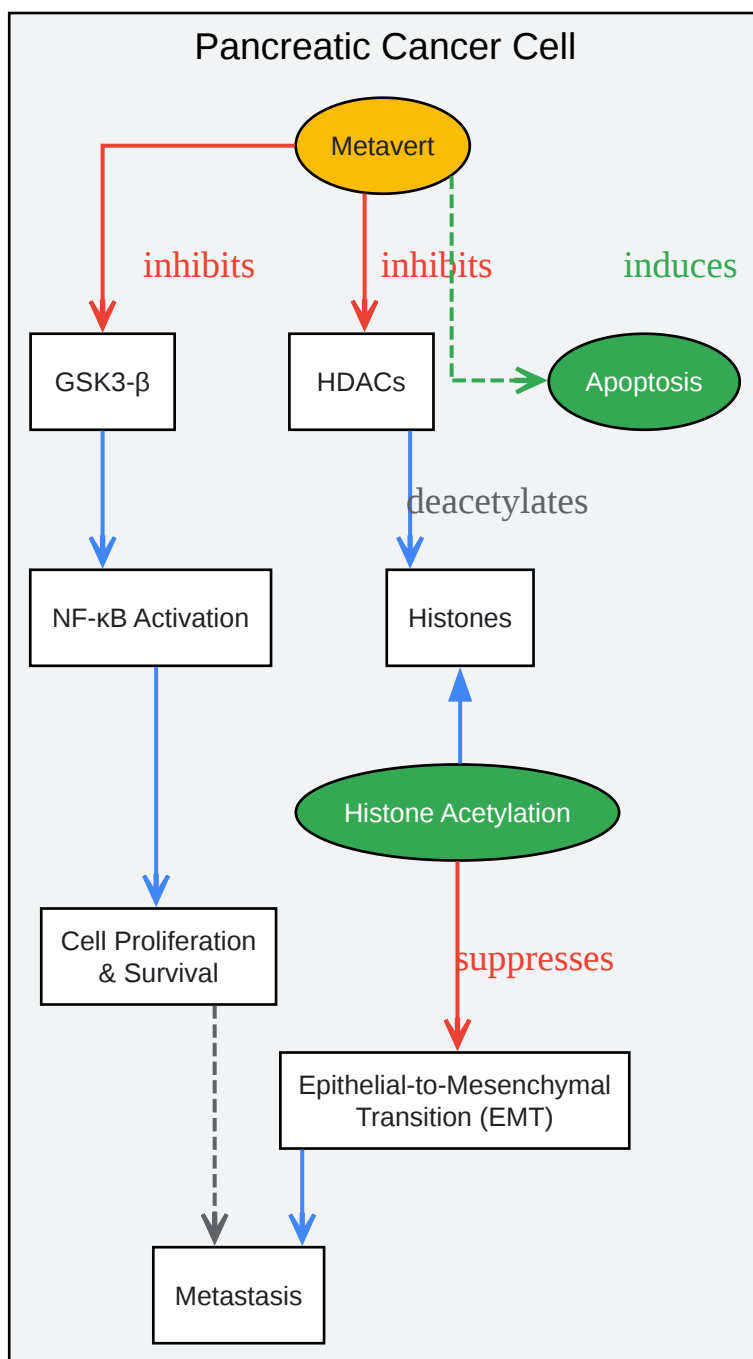
Introduction to Metavert

Metavert is a first-in-class small molecule inhibitor designed to simultaneously target two critical pathways implicated in cancer progression: GSK3- β -driven tumor promotion via NF- κ B activation and HDAC-mediated epigenetic modifications that contribute to epithelial-to-mesenchymal transition (EMT).^{[1][2]} Preclinical studies have shown that **Metavert** can effectively kill pancreatic cancer cells, slow tumor growth, prevent metastasis, and increase sensitivity to chemotherapy and radiation.^{[3][4]}

Mechanism of Action

Metavert's dual-inhibitory function provides a multi-pronged attack on pancreatic cancer cells. By inhibiting GSK3- β , it disrupts the activation of NF- κ B, a key transcription factor that promotes cell survival and proliferation. Simultaneously, its HDAC inhibitory activity leads to increased histone acetylation, altering gene expression to suppress markers of EMT and cancer stemness.[1] This combined action results in decreased cancer cell survival, increased apoptosis, and a reduction in the invasive potential of tumor cells.

Signaling Pathway of Metavert Action



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Caption: Mechanism of action of **Metavert** in pancreatic cancer cells.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vivo studies using **Metavert** in the KPC mouse model.

Table 1: In Vivo Efficacy of **Metavert** in KPC Mice

Parameter	Control Group	Metavert-Treated Group	Percentage Change	Reference
Median Survival	Not specified	Increased by ~50%	~50% Increase	[3]
Distal Metastasis	29%	0%	100% Reduction	

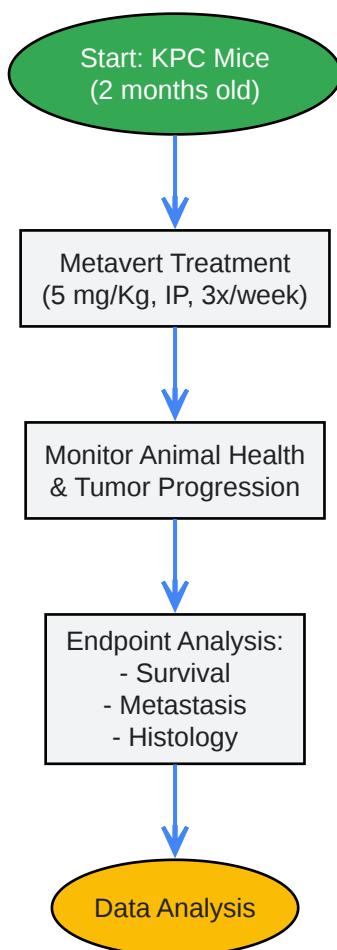
Table 2: In Vitro and In Vivo Dosage

Model System	Dosage	Administration	Frequency	Reference
PDAC Cell Lines	Nanomolar concentrations	In vitro treatment	Not Applicable	
KPC Mice	5 mg/Kg	Intraperitoneal injection	3 times per week	

Experimental Protocols

This section provides a detailed protocol for the treatment of KPC mice with **Metavert**.

Experimental Workflow



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References

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